10-(2-Chloropropyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Chloropropyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chloropropyl)phenothiazine typically involves the alkylation of phenothiazine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 10-(2-Chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-chloropropyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazines .
Scientific Research Applications
10-(2-Chloropropyl)phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(2-Chloropropyl)phenothiazine involves its interaction with various molecular targets, including:
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness: 10-(2-Chloropropyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101976-39-0 |
---|---|
Molecular Formula |
C15H14ClNS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-11(16)10-17-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17/h2-9,11H,10H2,1H3 |
InChI Key |
QCJWEEHOHPZKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.